BI-847325

Vue d'ensemble

Description

BI-847325 est un nouvel inhibiteur de la MEK et des kinases Aurora, compétitif avec l'ATP. Il a montré un potentiel significatif dans le traitement d'un large éventail de cancers, y compris les tumeurs solides et les hémopathies malignes. Le composé est particulièrement efficace dans les lignées cellulaires présentant des mutations oncogéniques de NRAS, BRAF et MAP2K1 .

Méthodes De Préparation

La synthèse de BI-847325 implique plusieurs étapes, notamment la préparation de composés intermédiaires et leurs réactions ultérieures dans des conditions spécifiques. Les voies de synthèse exactes et les conditions réactionnelles sont exclusives et détaillées dans la littérature scientifique. Les méthodes de production industrielle impliquent généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

BI-847325 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir this compound en ses formes réduites.

Substitution : Le composé peut subir des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés par d'autres. Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et des catalyseurs spécifiques.

4. Applications de recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé d'outil pour étudier l'inhibition des kinases et les voies de transduction du signal.

Biologie : Employé dans des tests cellulaires pour étudier le rôle de la MEK et des kinases Aurora dans la régulation du cycle cellulaire et l'apoptose.

Médecine : A démontré une activité antitumorale significative dans des modèles précliniques de divers cancers, notamment les cancers colorectal, gastrique, mammaire et pancréatique.

Industrie : Applications potentielles dans le développement de thérapies anticancéreuses ciblées et de la médecine personnalisée.

5. Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement l'activité de la MEK et des kinases Aurora. Cette inhibition empêche l'activation des protéines effectrices en aval de la voie MAPK, entraînant une diminution de la prolifération cellulaire et une augmentation de l'apoptose. Le composé inhibe également la division et la prolifération cellulaires en ciblant les kinases Aurora, qui jouent un rôle crucial dans la mitose .

Applications De Recherche Scientifique

BI-847325 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.

Biology: Employed in cellular assays to investigate the role of MEK and Aurora kinases in cell cycle regulation and apoptosis.

Medicine: Demonstrated significant antitumor activity in preclinical models of various cancers, including colorectal, gastric, mammary, and pancreatic cancers.

Industry: Potential applications in the development of targeted cancer therapies and personalized medicine.

Mécanisme D'action

BI-847325 exerts its effects by selectively inhibiting the activity of MEK and Aurora kinases. This inhibition prevents the activation of downstream effector proteins in the MAPK pathway, leading to reduced cell proliferation and increased apoptosis. The compound also inhibits cell division and proliferation by targeting Aurora kinases, which play a crucial role in mitosis .

Comparaison Avec Des Composés Similaires

BI-847325 est unique dans sa double inhibition de la MEK et des kinases Aurora, ce qui le distingue des autres inhibiteurs de kinases qui ciblent généralement une seule kinase. Des composés similaires comprennent :

GDC-0623 : Un inhibiteur sélectif de la MEK qui présente une activité moins large que this compound.

Autres inhibiteurs de la MEK : Ces composés ciblent généralement uniquement la voie MEK et n'inhibent pas les kinases Aurora, ce qui rend this compound plus polyvalent dans ses applications.

Le mécanisme d'inhibition double de this compound offre un éventail plus large d'activité antitumorale et un potentiel pour les thérapies combinées, ce qui en fait un candidat prometteur pour un développement ultérieur dans le traitement du cancer .

Activité Biologique

BI-847325, an orally bioavailable ATP-competitive inhibitor targeting MEK and Aurora kinases, has garnered significant attention for its potential in cancer therapy. This article explores the compound's biological activity, emphasizing its pharmacological profile, efficacy in various cancer models, and detailed research findings.

Pharmacological Profile

This compound exhibits potent inhibitory effects on several kinases, particularly MEK1 and MEK2, with IC50 values of 25 nmol/L and 4 nmol/L, respectively . In a broader analysis involving 29 kinases, it inhibited six by over 50% at a concentration of 1,000 nmol/L. Notably, it showed the highest potency against LCK (IC50 = 5 nmol/L) and MAP3K8 (IC50 = 93 nmol/L) .

Table 1: Kinase Inhibition Profile of this compound

| Kinase | IC50 (nmol/L) |

|---|---|

| MEK1 | 25 |

| MEK2 | 4 |

| LCK | 5 |

| MAP3K8 | 93 |

| FGFR1 | >100 |

| AMPK | >100 |

In Vitro Activity

The antiproliferative effects of this compound were assessed across a panel of 294 human tumor cell lines. It demonstrated significant activity particularly in cancers with oncogenic mutations in BRAF and KRAS. The most sensitive cancer types included acute lymphoblastic leukemia, melanoma, and colorectal cancer .

Case Study: Melanoma and NSCLC Cell Lines

In studies involving the BRAF V600E-mutant melanoma cell line (A375) and KRAS Q61K-mutant non-small cell lung cancer (NSCLC) cell line (Calu-6), this compound exhibited GI50 values of 7.5 nmol/L and 60 nmol/L respectively. Western blot analyses revealed that it effectively reduced phospho-ERK levels in A375 cells at concentrations as low as 10–30 nmol/L, indicating strong inhibition of the MAPK pathway .

In Vivo Activity

In vivo studies further validated the antitumor efficacy of this compound. Administered at a dosage of 70 mg/kg weekly, it showed promising results in various cancer models. The compound was classified based on tumor growth inhibition as follows:

- Moderate Activity: 25% ≤ T/C < 50%

- High Activity: 10% ≤ T/C < 25%

- Very High Activity: 5% ≤ T/C < 10%

These classifications reflect the relative tumor volume compared to control groups .

Table 2: In Vivo Antitumor Activity Classification

| Activity Level | T/C Percentage Range |

|---|---|

| Moderate | 25% ≤ T/C < 50% |

| High | 10% ≤ T/C < 25% |

| Very High | 5% ≤ T/C < 10% |

The mechanism by which this compound exerts its effects involves dual inhibition of MEK and Aurora kinases. This dual action disrupts critical signaling pathways involved in cell proliferation and survival, making it a potential candidate for treating cancers characterized by these aberrant pathways.

Propriétés

IUPAC Name |

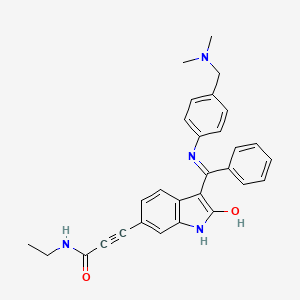

3-[3-[N-[4-[(dimethylamino)methyl]phenyl]-C-phenylcarbonimidoyl]-2-hydroxy-1H-indol-6-yl]-N-ethylprop-2-ynamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N4O2/c1-4-30-26(34)17-13-20-12-16-24-25(18-20)32-29(35)27(24)28(22-8-6-5-7-9-22)31-23-14-10-21(11-15-23)19-33(2)3/h5-12,14-16,18,32,35H,4,19H2,1-3H3,(H,30,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCUQMWSIGPQEMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C#CC1=CC2=C(C=C1)C(=C(N2)O)C(=NC3=CC=C(C=C3)CN(C)C)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207293-36-4, 2128698-24-6 | |

| Record name | BI 847325 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207293364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BI-847325 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2128698246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BI-847325 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXD8ZW7UVZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.